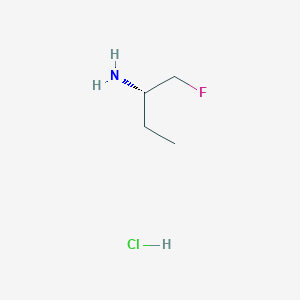

(S)-1-Fluoro-2-butylamine Hydrochloride

Description

Role of Chiral Amines as Versatile Building Blocks in Complex Organic Synthesis

Chiral amines are indispensable components in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. acs.org Their importance stems from the fact that most biological targets, such as receptors and enzymes, are themselves chiral, meaning they interact differently with each enantiomer of a chiral drug. Chiral amines serve as crucial intermediates and building blocks for the synthesis of these enantiomerically pure compounds. sigmaaldrich.com They are also utilized as chiral auxiliaries and resolving agents to separate racemic mixtures. The development of efficient methods for synthesizing chiral amines, such as asymmetric catalytic reduction of imines and enzymatic resolutions, has been a major focus of organic synthesis research. acs.org These methods allow for the creation of a diverse array of chiral amines, which are then used to construct more complex and biologically active molecules. nih.gov

Overview of (S)-1-Fluoro-2-butylamine Hydrochloride as a Chiral Amine Synthon in Academic Research

This compound is a specific chiral amine synthon that has found applications in academic research, particularly in medicinal chemistry. smolecule.com Its structure, featuring a fluorine atom at the first position and a chiral center at the second carbon of the butylamine (B146782) chain, makes it a valuable building block for synthesizing more complex and potentially bioactive molecules. smolecule.com The hydrochloride salt form enhances its stability and solubility in water. smolecule.com

The synthesis of this compound can be achieved through methods such as the fluorination of butylamine derivatives using specific fluorinating agents or through the chiral resolution of a racemic mixture of 1-fluoro-2-butylamine. smolecule.com Its utility in research is primarily as an intermediate in the synthesis of novel compounds where the combined properties of a chiral amine and a fluorinated alkyl chain are desired to influence biological activity and pharmacokinetic properties. smolecule.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₁ClFN |

| Molecular Weight | 127.59 g/mol |

| IUPAC Name | (2S)-1-fluorobutan-2-amine;hydrochloride |

| Canonical SMILES | CCC(CF)N.Cl |

| Isomeric SMILES | CCC@@HN.Cl |

| InChI Key | VWOYWFSPNPBJKQ-WCCKRBBISA-N |

Table of physicochemical properties. smolecule.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H11ClFN |

|---|---|

Molecular Weight |

127.59 g/mol |

IUPAC Name |

(2S)-1-fluorobutan-2-amine;hydrochloride |

InChI |

InChI=1S/C4H10FN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |

InChI Key |

VWOYWFSPNPBJKQ-WCCKRBBISA-N |

Isomeric SMILES |

CC[C@@H](CF)N.Cl |

Canonical SMILES |

CCC(CF)N.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Analysis in Research on S 1 Fluoro 2 Butylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules. For a chiral compound like (S)-1-Fluoro-2-butylamine Hydrochloride, various NMR techniques are employed to not only confirm its constitution but also to determine its stereochemical purity and conformational preferences.

Application of ¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Assignment

A complete structural assignment of this compound is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these nuclei provides unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the protons on the fluorinated carbon (CH₂F), the chiral center (CH), the adjacent methylene (B1212753) group (CH₂), and the terminal methyl group (CH₃). The coupling between these protons (J-coupling) provides information about their connectivity.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms close to it, providing further structural confirmation. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups. bas.bg

¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR active ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. nih.govnih.gov It provides information on the chemical environment of the fluorine atom and its coupling to neighboring protons (J-coupling), which is invaluable for confirming the position of the fluorine atom in the molecule. nih.gov The combination of one- and two-dimensional NMR techniques permits a full resonance assignment. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| ¹H (CH₂F) | 4.3 - 4.6 | ddd | J(H,F) ≈ 47, J(H,H) |

| ¹H (CH) | 3.0 - 3.3 | m | |

| ¹H (CH₂) | 1.6 - 1.8 | m | |

| ¹H (CH₃) | 0.9 - 1.1 | t | J(H,H) ≈ 7 |

| ¹³C (CH₂F) | ~85 (d) | d | J(C,F) ≈ 170 |

| ¹³C (CH) | ~50 | s | |

| ¹³C (CH₂) | ~25 | s | |

| ¹³C (CH₃) | ~10 | s | |

| ¹⁹F | -220 to -230 | tq | J(F,H) ≈ 47, J(F,H) |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Utilization of Chiral Derivatizing Agents in NMR for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is crucial for any chiral compound. Since enantiomers have identical NMR spectra in an achiral environment, chiral derivatizing agents (CDAs) are employed. wikipedia.org These agents react with the amine functionality of (S)-1-Fluoro-2-butylamine and its potential (R)-enantiomer to form a mixture of diastereomers. wikipedia.org Diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. wikipedia.org

Commonly used CDAs for amines include Mosher's acid, chiral phosphorus derivatizing agents, and systems based on (R)-1,1'-bi-2-naphthol (BINOL). researchgate.netacs.org The reaction with a CDA creates two new diastereomeric compounds that can be distinguished by ¹H, ¹³C, or even ¹⁹F NMR. The integration of the corresponding signals allows for the calculation of the enantiomeric excess. A simple and rapid protocol for determining the enantiopurity of primary and secondary amines has been developed using (S)-BINOL and its derivatives as chiral solvating agents, with analysis performed via ¹H and ¹⁹F NMR spectroscopy. rsc.org

Conformational Analysis and Dynamics Studies via NMR

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of flexible molecules like this compound. nih.gov The magnitude of the coupling constants, particularly the three-bond proton-proton (³JHH) and proton-fluorine (³JHF) couplings, are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing these coupling constants, often with the aid of computational modeling, the preferred conformation of the molecule in solution can be determined.

Furthermore, variable temperature NMR studies can provide information about the energy barriers between different conformations and the dynamics of the molecule. The presence of the fluorine atom can significantly influence the conformational preferences due to steric and electronic effects, making these studies particularly insightful. nih.gov

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS), using instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap, allows for the determination of the mass of a molecule with very high accuracy (typically to within a few parts per million). nih.gov This high mass accuracy enables the unambiguous determination of the elemental formula of this compound (C₄H₁₀FN·HCl). nih.gov This is a critical step in confirming the identity of the compound and distinguishing it from other isomers.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₄H₁₁FN⁺ | 104.0870 | (Example Value) | (Example Value) |

| [M+Na]⁺ | C₄H₁₀FNNa⁺ | 126.0690 | (Example Value) | (Example Value) |

Note: The observed m/z and mass accuracy would be determined experimentally.

Tandem Mass Spectrometry for Elucidating Fragmentation Pathways and Structural Details

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. core.ac.uk In an MS/MS experiment, the protonated molecule of this compound is selected and then subjected to collision-induced dissociation (CID) or other fragmentation methods. nih.gov The resulting fragment ions are then analyzed to provide structural information.

The fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation patterns would be expected. These patterns provide crucial information for identifying the compound in complex mixtures. researchgate.net The study of fragmentation patterns of related compounds, such as ketamine analogues, has shown that systematic fragmentation pathways can be established. nih.gov

Table 3: Potential Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 104.0870 | 84.0764 | HF | C₄H₁₀N⁺ |

| 104.0870 | 74.0600 | C₂H₅• | C₂H₆FN⁺ |

| 104.0870 | 44.0495 | C₃H₇F | CH₄N⁺ |

Note: These are potential fragmentation pathways and would need to be confirmed by experimental data.

By systematically studying the fragmentation of the molecule, a detailed picture of its structure and stability can be built, complementing the information obtained from NMR spectroscopy. nih.govwvu.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, IR spectroscopy serves to confirm the presence of key structural features, namely the amine hydrochloride, the alkyl backbone, and the carbon-fluorine bond. The spectrum is interpreted by assigning specific absorption bands to corresponding vibrational modes.

The primary amine, present as a hydrochloride salt (R-NH3+Cl-), exhibits characteristic absorption bands. The N-H stretching vibrations of the ammonium (B1175870) salt typically appear as a broad, strong band in the region of 3200-2800 cm⁻¹. This broadening is due to extensive hydrogen bonding. The asymmetric and symmetric stretching vibrations of the primary amine group (NH2) in a free amine, which would appear around 3370 cm⁻¹ and 3290 cm⁻¹, respectively, are shifted and coalesce into this broad feature upon protonation. researchgate.net The N-H bending (scissoring) vibrations for the -NH3+ group are expected to be found in the 1600-1500 cm⁻¹ region.

The aliphatic butyl chain gives rise to C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl (CH3) and methylene (CH2) groups are typically observed between 2960 cm⁻¹ and 2850 cm⁻¹. C-H bending vibrations appear at lower wavenumbers, generally in the 1470-1350 cm⁻¹ range.

A crucial feature for the identification of this compound is the C-F stretching vibration. The absorption band for a C-F single bond is strong and typically falls within the 1400-1000 cm⁻¹ range. For fluorinated alkanes, this peak is often found between 1100 cm⁻¹ and 1000 cm⁻¹. The exact position can be influenced by the surrounding molecular structure. For instance, in fluorinated single-walled carbon nanotubes, a C-F covalent bond absorption peak was identified at 1221 cm⁻¹. researchgate.net The C-N stretching vibration is generally weaker and appears in the 1250-1020 cm⁻¹ range, often overlapping with other absorptions in this "fingerprint" region.

For a definitive assignment of these vibrational modes, experimental data is often compared with theoretical calculations. nih.govresearchgate.net Quantum chemical calculations, such as those using Density Functional Theory (DFT), can compute the vibrational frequencies of the molecule, aiding in the precise assignment of each band in the experimental spectrum. nih.govresearchgate.net

Table 1: Expected IR Absorption Bands for this compound This is an interactive data table. You can sort and filter the data.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | R-NH₃⁺ (Ammonium salt) | 3200 - 2800 | Strong, Broad |

| C-H Stretch | -CH₃, -CH₂ (Alkyl) | 2960 - 2850 | Medium to Strong |

| N-H Bend | R-NH₃⁺ (Ammonium salt) | 1600 - 1500 | Medium |

| C-H Bend | -CH₃, -CH₂ (Alkyl) | 1470 - 1350 | Variable |

| C-F Stretch | C-F (Alkyl fluoride) | 1400 - 1000 | Strong |

| C-N Stretch | C-N (Alkyl amine) | 1250 - 1020 | Weak to Medium |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its chemical purity, and determining its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. To separate the (S)-enantiomer from its (R)-enantiomer, a chiral stationary phase (CSP) is required. yakhak.org The choice of CSP is critical for achieving successful enantiomeric separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for resolving a variety of chiral amines. yakhak.orglibretexts.org For example, Chiralpak IA, which has amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, and Chiralcel OD-H, derived from cellulose tris(3,5-dimethylphenylcarbamate), have shown excellent performance in resolving chiral amines. yakhak.org

The separation mechanism on these CSPs involves transient diastereomeric complex formation between the enantiomers and the chiral selector. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, result in different retention times for the two enantiomers, allowing for their separation and quantification. yakhak.org

For enhanced detection, especially with UV-Vis detectors, amines are often derivatized with a chromophoric agent. researchgate.net However, for a compound like this compound, derivatization is not strictly necessary if a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is used. The use of acidic additives in the mobile phase can sometimes improve the peak shape and resolution for basic compounds like amines. nih.gov

Table 2: Examples of Chiral Stationary Phases for Amine Separation This is an interactive data table. You can sort and filter the data.

| CSP Name | Chiral Selector | Selector Type | Potential Application |

|---|---|---|---|

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide | Enantioseparation of chiral amines and amino acid esters. yakhak.org |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide | Baseline separation of NBD-derivatized chiral amines. yakhak.org |

| Chiralpak IE | Amylose tris(3,5-dichlorophenylcarbamate) | Polysaccharide | High performance in separating NBD-derivatized chiral amines. yakhak.org |

| Pirkle Phase | (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol | π-acid | Separation of π-acidic racemates, such as DNB derivatives of amines. libretexts.org |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, the direct analysis of primary amines like 1-fluoro-2-butylamine can be challenging due to their high polarity, which leads to poor peak shapes (tailing) and potential adsorption onto the column. nih.gov To overcome these issues, derivatization is employed to convert the amine into a less polar, more volatile derivative with improved chromatographic properties. nih.govresearchgate.net

Common derivatization strategies for amines include acylation, silylation, and alkylation. researchgate.netnih.gov

Acylation: This involves reacting the amine with an acylating agent, such as a chloroformate or an acid anhydride (B1165640), to form a stable amide.

Silylation: This is a common method where an active hydrogen on the amine is replaced by a non-polar trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). phenomenex.com This process reduces polarity and increases volatility. phenomenex.com

Formation of Carbamates: Reaction with chloroformates, such as 9-fluorenylmethyl chloroformate (FMOC), produces carbamate (B1207046) derivatives suitable for GC analysis. researchgate.net

The choice of derivatizing reagent depends on the specific amine and the desired sensitivity and selectivity of the analysis. researchgate.net Following derivatization, the volatile derivative of (S)-1-Fluoro-2-butylamine can be readily analyzed on standard GC columns, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. researchgate.net

Table 3: Common Derivatization Reagents for GC Analysis of Amines This is an interactive data table. You can sort and filter the data.

| Derivatization Method | Reagent Class | Example Reagent | Resulting Derivative |

|---|---|---|---|

| Silylation | Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | TMS-amine |

| Acylation | Acid Anhydrides | Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide |

| Acylation | Chloroformates | Ethyl Chloroformate | Ethyl Carbamate |

| Acylation | Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | FMOC-amine |

Computational Chemistry Approaches for Mechanistic and Structural Investigations

Computational chemistry provides powerful tools for gaining deeper insight into the properties of this compound at a molecular level. These methods can predict structures, spectroscopic properties, and reaction pathways, complementing and guiding experimental work.

Density Functional Theory (DFT) is a widely used quantum computational method that offers a favorable balance between accuracy and computational cost for studying molecular systems. acs.org For this compound, DFT calculations can be used to determine its most stable three-dimensional structure (conformation) by optimizing the molecular geometry. nih.gov This involves finding the arrangement of atoms that corresponds to the lowest energy. Conformational analysis can be particularly important for flexible molecules like this one, revealing the preferred orientations of the butyl chain. acs.orgcdnsciencepub.com

Furthermore, DFT is extensively used to calculate harmonic vibrational frequencies. nih.govacs.org The calculated frequencies, after applying a scaling factor to correct for systematic errors, can be compared directly with an experimental IR or Raman spectrum. nih.gov This comparison allows for a detailed and confident assignment of the observed spectral bands to specific molecular vibrations, such as the C-F stretch or the N-H bends. nih.govresearchgate.net Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly employed for such calculations, providing results that are in good agreement with experimental data for a wide range of organic molecules. nih.govresearchgate.net

Computational chemistry is instrumental in elucidating reaction mechanisms. The synthesis of this compound, likely involving a nucleophilic fluorination step, can be studied using computational methods to map out the entire reaction pathway. researchgate.netacs.org This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. researchgate.net By locating the transition state structure and calculating its energy, chemists can determine the activation energy of the reaction, which is directly related to the reaction rate. These calculations can provide critical insights into how a catalyst functions or why a particular stereochemical outcome (e.g., the formation of the (S)-enantiomer) is favored. acs.orgchimia.ch For example, in a nucleophilic substitution (SN2) reaction to introduce the fluorine atom, DFT calculations can model the approach of the fluoride (B91410) nucleophile and the departure of the leaving group, revealing the precise geometry and energy of the transition state. researchgate.netacs.org This level of detail is often inaccessible through experimental means alone.

Reaction Mechanisms and Stereochemical Control in S 1 Fluoro 2 Butylamine Hydrochloride Transformations

Mechanistic Insights into the Fluorination of Amine Precursors

The introduction of a fluorine atom into an organic molecule, particularly adjacent to a stereocenter, requires precise control. The choice of fluorination strategy is paramount and is broadly divided into electrophilic and nucleophilic pathways.

Electrophilic and nucleophilic fluorination methods represent two distinct approaches to forming a carbon-fluorine bond, each with its own characteristic reagents and mechanisms. alfa-chemistry.commt.com

Nucleophilic Fluorination typically involves a fluoride (B91410) ion (F⁻) acting as a nucleophile to displace a leaving group from a carbon center. alfa-chemistry.com This process is often dominated by the SN2 substitution mechanism. Common nucleophilic fluorinating agents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as organic reagents such as diethylaminosulfur trifluoride (DAST). alfa-chemistry.commt.com While cost-effective, these methods can be challenged by the low solubility and high basicity of some fluoride sources. alfa-chemistry.com Hydrogen bonding has been explored as a regulator for tuning the nucleophilicity of fluoride ions. springernature.com

Electrophilic Fluorination , conversely, uses a reagent that delivers an electrophilic fluorine atom ("F⁺" equivalent) to a nucleophilic site, such as an enolate, an alkene, or an electron-rich aromatic ring. alfa-chemistry.comwikipedia.org This approach has become dominant for many applications due to the development of stable, selective, and safer N-F reagents. mt.comwikipedia.org Prominent examples include Selectfluor® and N-fluorobenzenesulfonimide (NFSI). mt.comwikipedia.org The precise mechanism of electrophilic fluorination remains a subject of investigation, with evidence supporting both SN2-type pathways and single-electron transfer (SET) processes depending on the substrates and conditions. wikipedia.orgacs.org

| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |

|---|---|---|

| Fluorine Source | Nucleophilic (F⁻) | Electrophilic ("F⁺") |

| Typical Mechanism | SN2 Substitution, Addition | SN2 or Single-Electron Transfer (SET) |

| Common Reagents | KF, CsF, DAST, HF/Pyridine | Selectfluor®, NFSI, N-fluoropyridinium salts |

| Substrate Type | Alkyl halides, sulfonates, epoxides | Enolates, enamines, alkenes, aromatic rings |

| Key Advantage | Cost-effective for large-scale synthesis | High selectivity, suitable for late-stage functionalization |

This table provides a comparative summary of nucleophilic and electrophilic fluorination pathways based on information from sources alfa-chemistry.commt.comwikipedia.org.

Amine groups are nucleophilic and can react with a wide variety of reagents, including many fluorinating agents. libretexts.org To prevent undesired side reactions and direct the course of a reaction, amines are often temporarily converted into a less reactive derivative, a process known as protection. libretexts.orgorganic-chemistry.org

The most common strategy is to protect the amine as a carbamate (B1207046) (e.g., Boc, Cbz) or an amide. This transformation significantly reduces the nucleophilicity of the nitrogen atom's lone pair of electrons. libretexts.orgorganic-chemistry.org In the context of fluorination, this protection is crucial for several reasons:

Preventing N-Fluorination: Electrophilic fluorinating agents can react directly with unprotected amines.

Enhancing Stability: Protection can prevent the amine from reacting under the conditions required for C-F bond formation. For instance, N,N-di-Boc protection can be used to resist strong oxidation conditions. researchgate.net

Directing Reactivity: The protecting group can influence the regioselectivity and stereoselectivity of the fluorination step. Mechanistic studies on the deconstructive fluorination of N-acylated cyclic amines have shown that the N-protected substrate plays a key role in initiating the ring-opening and fluorination process. nsf.govnih.gov

However, the choice of protecting group and fluorinating agent must be carefully considered, as unexpected reactivity can occur. For example, Selectfluor® has been shown to selectively remove a Boc group from di-protected amines under mild conditions, demonstrating a reactivity mode beyond its primary role as a fluorinating agent. researchgate.net In some cases, the strong electron-withdrawing nature of fluorine in the substrate can itself reduce the amine's reactivity, potentially eliminating the need for a protecting group. nottingham.ac.uk

| Protecting Group | Full Name | Deprotection Conditions | Relevance/Notes |

|---|---|---|---|

| Boc | tert-Butoxycarbonyl | Acidic media (e.g., TFA) | Commonly used; can be cleaved by Selectfluor® under certain conditions. organic-chemistry.orgresearchgate.net |

| Cbz | Carboxybenzyl | Hydrogenolysis | A standard amine protecting group. researchgate.net |

| Fmoc | Fluorenylmethyloxycarbonyl | Basic conditions (e.g., piperidine) | Useful in orthogonal strategies where Boc is also present. organic-chemistry.org |

This table summarizes common amine protecting groups and their characteristics, with information drawn from sources organic-chemistry.orgresearchgate.net.

Elucidation of Amination Reaction Mechanisms

The formation of the C-N bond is another critical step in the synthesis of amino compounds. In the context of fluorinated substrates, the unique electronic properties of fluorine significantly influence the reaction mechanism and kinetics.

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic substitution if they possess strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org This process, known as Nucleophilic Aromatic Substitution (SNAr), is a key reaction for installing amine groups on activated aromatic rings.

The SNAr mechanism is generally a two-step addition-elimination process: masterorganicchemistry.comstackexchange.com

Addition: A nucleophile attacks the aromatic ring at the carbon bearing the leaving group. This is typically the slow, rate-determining step as it disrupts the ring's aromaticity. stackexchange.com A resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is formed. masterorganicchemistry.comwikipedia.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. This step is usually fast. stackexchange.com

The reaction is accelerated by the presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Chemical transformations can proceed through two fundamental types of mechanisms: stepwise and concerted. fiveable.me

Stepwise mechanisms involve a sequence of distinct steps, characterized by the formation of one or more reaction intermediates. fiveable.meyoutube.com Each step has its own transition state. The SNAr reaction is a classic example of a stepwise (addition-elimination) mechanism. masterorganicchemistry.comstackexchange.com

Concerted mechanisms occur in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state, without the formation of any intermediates. fiveable.meyoutube.com

The distinction between these pathways is crucial as it dictates the reaction's kinetics, stereochemistry, and potential byproducts. The primary factor influencing whether a reaction is stepwise or concerted is the stability of the potential intermediate. fiveable.me If a stable intermediate, like the Meisenheimer complex in SNAr, can be formed, a stepwise pathway is likely. masterorganicchemistry.com If no stable intermediate exists, the reaction is more likely to proceed through a single, higher-energy concerted transition state.

Computational studies have provided detailed insights. For instance, the gas-phase SNAr reaction of C₆H₅F with a fluoride anion (F⁻) has been shown to proceed through a stepwise mechanism involving a discrete C₆H₅F₂⁻ intermediate. In contrast, the analogous reactions with chlorobenzene, bromobenzene, and iodobenzene (B50100) proceed via a single-step, concerted pathway. acs.org The ability of electron-withdrawing groups on the aromatic ring to stabilize the intermediate σ-complex is a key factor favoring a stepwise mechanism. acs.org

The nature of the leaving group is a critical factor determining the rate and outcome of many substitution reactions. As discussed, the effect in SNAr reactions is counterintuitive compared to SN2 reactions.

In SNAr, the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-leaving group bond. stackexchange.comlibretexts.org Consequently, the leaving group's ability to activate the ring toward attack is more important than its ability to depart. Fluorine's superior electronegativity makes the carbon atom it is attached to more electrophilic and provides the greatest stabilization to the anionic Meisenheimer complex, thus accelerating the rate-limiting step. stackexchange.comreddit.com

This "element effect" has been confirmed by kinetic studies. For example, the reaction of piperidine (B6355638) with 2,4-dinitrophenyl halides in methanol (B129727) shows a clear reactivity order of F > Cl > Br > I, which is governed by the differences in their enthalpies of activation. nih.gov

| Leaving Group (X) in 2,4-Dinitrophenyl-X | Relative Rate Constant (krel) | Activation Enthalpy (ΔH‡, kcal/mol) |

|---|---|---|

| F | 3300 | 11.9 |

| Cl | 1 | 16.1 |

| Br | 0.8 | 16.8 |

| I | 0.4 | 17.8 |

This table shows kinetic data for the reaction of piperidine with 2,4-dinitrophenyl halides, illustrating the "element effect" in SNAr reactions. Data adapted from source nih.gov.

In contrast, for nucleophilic substitution at a saturated sp³ carbon (SN2), where C-X bond cleavage is part of the rate-determining step, fluoride is a notoriously poor leaving group due to the exceptional strength of the C-F bond. ubc.ca This highlights how the reaction mechanism fundamentally dictates the influence and effectiveness of a leaving group.

Principles of Stereocontrol in Asymmetric Synthesis

The synthesis of a specific stereoisomer of a chiral molecule like (S)-1-fluoro-2-butylamine hydrochloride is a fundamental challenge in organic chemistry. Stereocontrol in asymmetric synthesis refers to the ability to selectively produce one stereoisomer over others. This control is paramount in pharmaceutical chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. The development of innovative and sustainable synthetic routes for enantiomerically enriched amines is driven by their high demand in the life sciences. nih.gov

Catalyst-Substrate Interactions and Their Influence on Enantioselectivity

Enantioselectivity in asymmetric catalysis is achieved through the use of a chiral catalyst that interacts differently with the prochiral substrate to form two diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess (ee) of the product. The catalyst, being chiral itself, creates a chiral environment that forces the reaction to proceed down a lower energy pathway for the formation of the desired enantiomer. youtube.com

Transition metal catalysis is a widely used method for the asymmetric synthesis of chiral amines. nih.gov In these systems, a central metal atom is coordinated to a chiral ligand. This ligand is the primary source of chirality in the catalyst complex and is crucial for inducing enantioselectivity. The substrate coordinates to the metal center, and the chiral ligand dictates the facial selectivity of the subsequent reaction, for example, the delivery of a hydride in an asymmetric hydrogenation. youtube.com

The precise nature of the catalyst-substrate interactions governs the stereochemical outcome. These are often weak, non-bonding interactions, such as hydrogen bonds, steric repulsion, or electrostatic interactions, between the ligand and the substrate. acs.org For instance, in the asymmetric hydrogenation of imines, the substrate's geometry (E/Z isomers) and the electronic properties of both the catalyst and substrate play a significant role. nih.gov The design of the chiral ligand is therefore critical; ligands like chiral bisphosphines (e.g., BINAP) or phosphine-phosphoramidites have been developed to create well-defined chiral pockets around the metal center, leading to high levels of enantioselectivity. youtube.comacs.org In some cases, catalyst performance is highly dependent on reaction conditions, and even the product molecule can influence the catalytic cycle. acs.org

| Catalyst System | Substrate Type | Key Interaction for Enantioselectivity | Typical Enantiomeric Excess (ee) |

| Ru-Pybox | Aromatic Imines | Coordination of imine to Ru center within the chiral pocket of the Pybox ligand. | Up to 99% nih.govacs.org |

| Ir/f-binaphane | Sterically Hindered N-Aryl Imines | Steric matching between the bulky substrate and the chiral environment of the f-binaphane ligand. | Good to excellent acs.org |

| Rh/ZhaoPhos | Dibenzoazepine Hydrochlorides | Anion-bonding interaction between the substrate's chloride ion and the thiourea (B124793) motif on the ligand. | >99% in best cases acs.org |

| Ene-Reductases (e.g., YqjM) | 2,5-Cyclohexadienones | Enzyme's chiral active site pocket forces substrate binding in a specific orientation for desymmetrization. | Up to >99% acs.org |

This table presents examples of catalyst systems and the nature of their interactions leading to enantioselective transformations.

Diastereoselective Approaches to Chiral Amine Formation

Diastereoselective synthesis is another major strategy for controlling stereochemistry. This approach involves reacting a prochiral substrate with a chiral reagent or auxiliary to form a new molecule with two or more stereocenters. The pre-existing chirality in the auxiliary influences the creation of the new stereocenter, leading to the preferential formation of one diastereomer over others. The diastereomers, having different physical properties, can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically pure amine.

A prominent example of this methodology is the use of N-tert-butanesulfinamide, often called Ellman's chiral auxiliary. osi.lv This commercially available chiral amine reagent condenses with ketones or aldehydes to form chiral N-tert-butanesulfinyl imines. The chiral sulfinyl group then directs the stereoselective addition of a nucleophile (e.g., a hydride from a reducing agent or an organometallic reagent) to the imine C=N double bond. osi.lvresearchgate.net The stereochemical outcome is dictated by a sterically controlled transition state, where the nucleophile attacks from the least hindered face. After the addition, the sulfinyl group can be readily removed under acidic conditions to afford the chiral primary amine. This method is highly valued for its robustness and predictability in synthesizing a wide range of chiral amines. osi.lv

"Fluorine Effects" on Chemical Reactivity and Selectivity

The introduction of fluorine into an organic molecule like this compound can dramatically alter its chemical and physical properties. rsc.orgresearchgate.net These "fluorine effects" stem from the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. acs.orgnih.gov These properties influence reaction pathways, stability, and biological activity, making fluorination a key strategy in medicinal chemistry and materials science. rsc.orgnih.gov

Inductive and Steric Effects of Fluorine Atom in Reaction Pathways

The fluorine atom exerts a powerful influence on reaction pathways through a combination of electronic and steric effects.

Inductive Effect: Fluorine is the most electronegative element, giving it a strong electron-withdrawing inductive effect (σ-inductive effect). sci-hub.stnih.gov This effect polarizes adjacent bonds, pulling electron density towards the fluorine atom. This polarization can significantly impact the reactivity of nearby functional groups. For example, the electron-withdrawing nature of fluorine decreases the basicity of nearby amino groups and increases the acidity of neighboring C-H bonds or hydroxyl groups. nih.gov This deactivation of amino groups can make them more resistant to oxidation. nih.gov However, this same effect can destabilize a developing positive charge on an adjacent carbon atom in the transition state of certain reactions, such as SN2 reactions, potentially slowing them down. nih.govacs.org

Steric Effect: The van der Waals radius of a fluorine atom (1.47 Å) is only slightly larger than that of a hydrogen atom (1.20 Å). nih.gov This means that replacing a hydrogen with a fluorine often results in minimal steric perturbation, allowing the fluorinated molecule to mimic the shape of its non-fluorinated counterpart. nih.gov However, despite its small size, steric hindrance from fluorine atoms can still influence reactivity. For example, electrostatic repulsion between the lone pairs of the fluorine atom and an incoming nucleophile can hinder attack at an adjacent carbon center. nih.govresearchgate.net This effect becomes more pronounced with increasing fluorination, as seen in the reduced reactivity of gem-difluoroalkyl groups in SN2 reactions compared to monofluorinated ones. nih.govacs.org

| Effect | Description | Impact on Reaction Pathways |

| Inductive Effect | Strong withdrawal of electron density due to fluorine's high electronegativity. sci-hub.stnih.gov | Decreases basicity of amines, increases acidity of adjacent C-H bonds, can destabilize carbocationic transition states. nih.govnih.gov |

| Steric Effect | Minimal size increase compared to hydrogen, but can cause electrostatic repulsion. nih.govnih.gov | Can hinder nucleophilic attack at adjacent centers, influencing stereochemical outcomes. nih.govresearchgate.net |

| Hyperconjugation | Donation of lone-pair electron density from fluorine to an adjacent empty or partially filled orbital (π → σ*). | Can stabilize radicals or carbocations at the α-position, counteracting the inductive effect. nih.govacs.org |

This table summarizes the key electronic and steric effects of fluorine in organic molecules.

Influence of Fluorine on Electron Density and Reaction Rates

The electron-withdrawing inductive effect generally deactivates a molecule towards electrophilic attack and activates it towards nucleophilic attack. For instance, fluorination of an aromatic ring makes it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution. nih.gov In aliphatic systems, the effect on reaction rates can be complex. While the inductive effect might be expected to slow down reactions involving the formation of a positive charge, such as SN1, it can also increase the acidity of α-protons, potentially accelerating base-mediated elimination reactions. nih.gov

Synthetic Applications of S 1 Fluoro 2 Butylamine Hydrochloride As a Chiral Building Block

Construction of Complex Chiral Fluorinated Organic Molecules

(S)-1-Fluoro-2-butylamine hydrochloride serves as a valuable chiral building block in the synthesis of intricate organic molecules where the stereochemistry and the presence of a fluorine atom are crucial for the target's function. The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.com The specific '(S)' configuration of this fluoroamine allows for the diastereoselective or enantioselective construction of new stereocenters.

Synthesis of Chiral Fluorinated Heterocyclic Scaffolds

The synthesis of chiral fluorinated heterocyclic scaffolds is a significant area of research in medicinal chemistry, as these structures are present in numerous bioactive compounds. mdpi.com this compound can be utilized as a key starting material or intermediate in the construction of these complex scaffolds. The primary amine of the building block can participate in various cyclization reactions to form nitrogen-containing heterocycles. The fluorine atom at the C1 position and the chiral center at the C2 position are carried into the final heterocyclic structure, imparting unique properties.

For instance, this chiral fluoroamine can be employed in the synthesis of fluorinated benzothiophenes, (aza)phenoxazines, and other related heterocyclic systems. lboro.ac.uk The general strategy often involves the reaction of the amine with a suitably functionalized aromatic or heteroaromatic precursor, followed by an intramolecular cyclization step. The stereocenter in the (S)-1-fluoro-2-butylamine moiety can direct the stereochemical outcome of the cyclization, leading to the formation of a specific diastereomer of the heterocyclic product.

Table 1: Examples of Chiral Fluorinated Heterocyclic Scaffolds Synthesized Using Chiral Fluoroamines

| Heterocyclic Scaffold | Synthetic Approach | Potential Application | Reference |

| Fluorinated Pyrrolidines | Intramolecular nucleophilic substitution | CNS agents, antiviral drugs | nih.gov |

| Chiral Fluorinated Piperazines | Reductive amination followed by cyclization | Serotonin receptor modulators | mdpi.com |

| Fluorinated Benzimidazoles | Condensation with o-phenylenediamines | Antimicrobial agents | lboro.ac.uk |

Enantioselective Construction of Fluoroalkylated Quaternary Carbon Stereocenters

The creation of quaternary carbon stereocenters, which are carbon atoms bonded to four different carbon substituents, is a formidable challenge in organic synthesis. nih.gov The enantioselective construction of such centers that also bear a fluoroalkyl group is of particular interest. This compound can be utilized as a chiral auxiliary or as a nucleophile in reactions designed to generate these complex stereocenters.

One strategy involves the conjugate addition of the chiral amine to a prochiral Michael acceptor. The stereochemistry of the amine directs the facial selectivity of the addition, leading to the formation of a product with a newly created stereocenter. Subsequent transformation of the amino group allows for the construction of the quaternary carbon. Copper-catalyzed additions of organometallic nucleophiles to prochiral Michael acceptors have shown high enantioselectivities in forming quaternary stereocenters. nih.gov

Another approach is the use of (S)-1-fluoro-2-butylamine to form a chiral imine or enamine, which then reacts with an electrophile. The steric hindrance and electronic properties of the chiral moiety guide the approach of the electrophile, resulting in an enantiomerically enriched product with a fluoroalkylated quaternary carbon.

Table 2: Methods for Enantioselective Construction of Quaternary Carbons

| Method | Catalyst/Reagent | Key Feature | Reference |

| Catalytic Enantioselective Diels-Alder | Oxazaborolidinium catalyst | Formation of macrobicyclic products | nih.gov |

| Catalytic Enantioselective Steglich Rearrangements | Chiral 4-(dimethylamino)pyridine (DMAP) variants | Rearrangement of enoxycarbonate derivatives | nih.gov |

| Gold-catalyzed Ring Expansion | Chiral gold complexes | Synthesis of cyclobutanones with α-quaternary centers | nih.gov |

| Rhodium-catalyzed C-C Bond Construction | Chiral rhodium catalysts | Enantioselective desymmetrization | nih.gov |

Role in the Development of Advanced Synthetic Methodologies

The unique structural features of this compound make it a valuable tool for the development of new and improved synthetic methods. nih.gov Its chirality and the presence of a fluorine atom can be exploited to influence the outcome of various chemical transformations.

Contributions to the Design of Novel Reagents and Catalysts

Chiral amines are frequently used as ligands for metal catalysts or as organocatalysts themselves in asymmetric synthesis. The incorporation of (S)-1-fluoro-2-butylamine into a catalyst or reagent can have a profound impact on its performance. The fluorine atom, being highly electronegative, can modify the electronic properties of the catalyst, which in turn can affect its reactivity and selectivity.

For example, a chiral ligand derived from (S)-1-fluoro-2-butylamine could be used in transition metal-catalyzed reactions such as asymmetric hydrogenation or cross-coupling. The fluorine atom could influence the Lewis basicity of the coordinating nitrogen atom, leading to a more active or selective catalyst. Furthermore, the chiral backbone of the amine provides the necessary stereochemical information to induce asymmetry in the reaction product.

Incorporation into Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. Primary amines are common components in many MCRs, such as the Ugi and Passerini reactions.

This compound can be readily employed as the amine component in these reactions. rug.nl Its incorporation introduces both a chiral center and a fluorinated moiety into the MCR adduct in a single step. This provides rapid access to libraries of complex and stereochemically defined fluorinated compounds, which can be valuable for drug discovery and materials science research. The use of this chiral fluoroamine in isocyanide-based MCRs, for instance, can lead to the synthesis of diverse and complex derivatives with potential applications in various fields. rug.nl

Strategic Incorporation of Chiral Fluoroamine Moieties into Advanced Materials (general chemical research applications)

The introduction of chiral fluoroamine moieties into advanced materials is a promising strategy for tuning their properties and creating new functionalities. lboro.ac.uk The chirality can induce chiroptical properties, such as circular dichroism and circularly polarized luminescence, which are desirable for applications in optical data storage, displays, and sensors.

The fluorine atoms can enhance the thermal and chemical stability of the material, as well as modify its electronic properties. For example, the incorporation of (S)-1-fluoro-2-butylamine into a conjugated polymer could lead to a material with unique electronic and optical properties that are dependent on the stereochemistry of the chiral centers. Fluorinated thiophenes, for instance, are an important class of compounds in materials science. nih.gov The strategic placement of chiral fluoroamine side chains on a polythiophene backbone could lead to novel materials with applications in organic electronics.

Future Directions in Academic Research on Chiral Fluoroamines

Development of Novel and Sustainable Synthetic Routes to Chiral Fluorinated Amines

The development of efficient and environmentally friendly methods for the synthesis of chiral fluorinated amines is a primary focus of future research. Current strategies often rely on stoichiometric reagents and harsh reaction conditions. nih.gov A significant area of advancement will be the design of catalytic, atom-economical processes that minimize waste and utilize renewable resources.

One promising approach is the use of continuous-flow synthesis, which offers advantages in terms of safety, scalability, and process control. chemistryviews.org Researchers have demonstrated the potential of flow chemistry for the production of racemic fluorinated α-amino acids from fluorinated amines through a photooxidative cyanation followed by hydrolysis. chemistryviews.org Future work will likely focus on developing enantioselective flow processes for the synthesis of chiral fluoroamines.

Another key direction is the development of synthetic routes that utilize abundant and non-toxic starting materials. For instance, methods are being explored that use carbon dioxide (CO2) or carbon disulfide (CS2) as benign C1 sources for the synthesis of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which are precursors to fluorinated amines. nih.gov The activation of sulfur hexafluoride (SF6), a potent greenhouse gas, as a deoxyfluorination reagent also presents a novel and more sustainable alternative to traditional reagents. nih.gov

The use of aryne intermediates in the synthesis of fluorinated organic molecules is another area of active research. rsc.org This strategy has been successfully employed to create a variety of fluorinated aromatic and heterocyclic compounds and is expected to be further developed for the synthesis of chiral fluoroamines. rsc.org

Exploration of New Catalytic Systems for Enhanced Enantioselective Synthesis

The enantioselective synthesis of chiral fluoroamines remains a significant challenge. Future research will concentrate on the design and application of novel catalytic systems to achieve high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. escholarship.org Chiral Brønsted acids, for example, have been successfully used in the catalytic enantioselective synthesis of heterocyclic vicinal fluoroamines. nih.govnih.gov This method involves an aza-Michael addition to a fluoroalkenyl heterocycle to generate a prochiral enamine intermediate, which then undergoes asymmetric protonation. nih.govnih.gov Further development of more efficient and versatile organocatalysts is a key area of future work. Dual catalysis systems, combining different modes of activation, are also expected to play a more prominent role. acs.org

Phase-transfer catalysis offers another promising avenue for the asymmetric synthesis of chiral fluoroamines. nih.gov Chiral phase-transfer catalysts have been developed for the asymmetric electrophilic fluorination of various substrates. nih.gov A notable advancement is the use of hydrogen bonding phase-transfer catalysis with potassium fluoride (B91410) (KF), a safe and inexpensive fluoride source. acs.org A chiral bis-urea catalyst can solubilize KF in organic solvents, enabling the enantioselective synthesis of β-fluoroamines. acs.org Future research will likely focus on expanding the scope of these catalysts and developing recyclable versions to improve sustainability. capes.gov.br

Metal catalysis will continue to be a cornerstone of enantioselective synthesis. Chiral palladium complexes have been shown to be effective for the fluorination of β-ketoesters. acs.org The development of new chiral ligands and the exploration of different transition metals will be crucial for advancing this area.

Advanced Mechanistic Studies and Integrated Computational Modeling

A deeper understanding of reaction mechanisms is essential for the rational design of new and improved synthetic methods. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate the intricate details of catalytic cycles and stereodetermining steps.

Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. nih.govresearchgate.netbris.ac.uk For instance, DFT studies have provided valuable insights into the stereocontrolled proton transfer in the Brønsted acid-catalyzed synthesis of heterocyclic vicinal fluoroamines, highlighting the importance of steric interactions from the catalyst. nih.gov Computational modeling can also be used to predict the stability of intermediates and transition states, guiding the development of more efficient catalysts. researchgate.netbris.ac.uk

In-situ reaction monitoring techniques , such as NMR spectroscopy, will play a crucial role in validating computational models and providing real-time information about reaction kinetics and intermediates. le.ac.uk The integration of experimental data with computational analysis will allow for a more comprehensive understanding of reaction pathways and the factors that govern enantioselectivity. bris.ac.uk This synergistic approach will be critical for overcoming current challenges in predicting the outcomes of catalytic transformations. bris.ac.uk

Expansion of Synthetic Applications in Emerging Fields of Organic Chemistry

The unique properties of chiral fluoroamines make them attractive building blocks for a wide range of applications, particularly in medicinal chemistry and materials science. chemistryviews.orgnih.gov Future research will focus on expanding their synthetic utility in these and other emerging fields.

In medicinal chemistry , the incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. le.ac.uknih.gov Chiral fluoroamines are valuable precursors for the synthesis of novel pharmaceuticals. acs.org For example, the development of methods for the synthesis of chiral β-fluoroamines with quaternary stereogenic centers is of high interest, as these motifs are present in a number of biologically active molecules. nih.gov The application of chiral fluoroamines in the development of new positron emission tomography (PET) imaging agents is also a promising area of research. researchgate.net

In materials science , the introduction of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability and altered electronic properties. nih.gov Chiral fluoroamines can be used as monomers for the synthesis of novel chiral polymers with potential applications in areas such as chiral separations and asymmetric catalysis. The development of chiral materials for use in advanced electronic and optical devices is another exciting frontier. chiralpedia.com

Q & A

Q. What are the recommended protocols for synthesizing (S)-1-Fluoro-2-butylamine Hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of a fluorinated imine precursor using chiral catalysts (e.g., Ru-BINAP complexes). Purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances enantiomeric excess (ee). Characterization by chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) and (to confirm fluorine incorporation) is critical . Safety protocols for handling fluorinated intermediates (e.g., PPE, fume hood use) should align with OSHA HCS guidelines .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm and quantify impurities using mass spectrometry (LC-MS). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions. Note that fluorinated amines may exhibit hydrolytic sensitivity at extreme pH, requiring inert atmosphere handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Apply meta-analysis frameworks to identify assay-specific variables (e.g., cell line viability, receptor isoform expression). For example:

Q. What computational strategies are effective for predicting the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify reactive sites (e.g., amine group fluorination) with in silico tools like MetaSite or GLORYx. Validate predictions using hepatic microsome assays (human/rat) and UPLC-QTOF-MS to detect phase I/II metabolites. Fluorine’s electronegativity may alter cytochrome P450 binding, requiring mechanistic enzymology studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles of this compound between 2D vs. 3D cell culture models?

- Methodological Answer : Design comparative studies using standardized protocols:

- 2D Model : IC = 80 µM (MTT assay, HepG2 cells).

- 3D Model : IC = 220 µM (spheroid viability, ATP luminescence).

Differences may stem from drug penetration barriers in 3D systems. Use confocal microscopy with fluorescent analogs to quantify intracellular accumulation. Statistical analysis (ANOVA with post-hoc Tukey) identifies model-dependent significance .

Q. What experimental approaches validate the role of fluorine substitution in modulating this compound’s pharmacokinetic properties?

- Methodological Answer : Synthesize deuterated or -labeled analogs for comparative PET imaging and mass balance studies in rodent models. Key parameters:

Safety and Handling

Q. What are the critical safety considerations for long-term storage of this compound?

- Methodological Answer : Store in amber glass vials under argon at −20°C to prevent hydrolysis and photodegradation. Regularly monitor purity via (degradation peaks at δ 1.8–2.1 ppm indicate amine oxidation). Emergency protocols for spills include neutralization with 5% sodium bicarbonate and disposal via EPA-approved hazardous waste channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.